7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one
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Overview
Description
7,7-Dimethyl-4-phenyl-3-oxabicyclo[410]heptan-2-one is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the oxidation of cyclohexene using dendritic complexes, which results in the formation of the desired oxabicyclo compound . The reaction conditions often include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the oxirane ring, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex bicyclic structures, while reduction can result in the opening of the oxirane ring.
Scientific Research Applications
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: Used as a substrate to investigate the specificity of various reductases.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Explored as an analog for anticapsin, a compound with potential therapeutic properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can affect enzyme activity and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A similar compound with a simpler structure and different reactivity.
7-Oxabicyclo[2.2.1]heptane: Known for its use in Diels-Alder reactions and polymer synthesis.
Piperitone oxide: Another bicyclic compound with an oxirane ring, used in fragrance and flavor industries.
Uniqueness
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and dimethyl substitution make it a valuable compound for studying various chemical reactions and biological interactions.
Properties
CAS No. |
81980-02-1 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
7,7-dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C14H16O2/c1-14(2)10-8-11(16-13(15)12(10)14)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3 |
InChI Key |
SSZSXKYQFDJMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(=O)OC(C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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